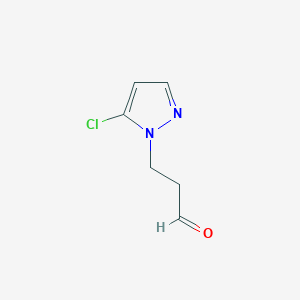

3-(5-chloro-1H-pyrazol-1-yl)propanal

Description

3-(5-Chloro-1H-pyrazol-1-yl)propanal is a heterocyclic aldehyde featuring a pyrazole ring substituted with a chlorine atom at the 5-position and a propanal side chain. The compound combines the aromatic stability of pyrazole with the reactivity of an aldehyde group, making it a versatile intermediate in organic synthesis and catalysis. Its structure enables unique interactions in chemical reactions, particularly in adsorption processes and nucleophilic additions, as suggested by studies on analogous compounds .

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

3-(5-chloropyrazol-1-yl)propanal |

InChI |

InChI=1S/C6H7ClN2O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,5H,1,4H2 |

InChI Key |

BCHQKXDQCGBNGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CCC=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-chloro-1H-pyrazol-1-yl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. The reaction proceeds through the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles, which are then heated in chloroform under reflux in the presence of thionyl chloride to yield 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride to form the desired product .

Chemical Reactions Analysis

3-(5-chloro-1H-pyrazol-1-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium methoxide. Major products formed from these reactions include corresponding alcohols, carboxylic acids, and substituted pyrazoles .

Scientific Research Applications

3-(5-chloro-1H-pyrazol-1-yl)propanal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it serves as a precursor for the development of bioactive molecules with potential therapeutic applications. In medicine, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Industrially, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-pyrazol-1-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro substituent and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole

- Structure : A chloro-substituted pyrazole with phenyl and isopropyl groups (CAS 1495981-92-4).

- Molecular Weight : 220.7 g/mol vs. 186.6 g/mol (estimated for this compound).

- The phenyl and isopropyl groups enhance lipophilicity, making it more suited for pharmaceutical applications .

- Reactivity : The electron-withdrawing chlorine atom deactivates the pyrazole ring toward electrophilic substitution but may facilitate nucleophilic aromatic substitution.

Propanal (Propionaldehyde)

- Structure : A simple aldehyde (CH₃CH₂CHO).

- Atmospheric Behavior : Exhibits slower degradation and lower variability compared to acetone, with distinct environmental persistence .

- Key Differences: Absence of the pyrazole ring simplifies reactivity, limiting applications to basic condensation or oxidation reactions.

Amino/Hydroxy-Substituted Pyrazole Derivatives

- Examples: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () and related compounds.

- Key Differences: Amino and hydroxy groups enhance solubility and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine in the target compound. The aldehyde group in this compound enables distinct reactivity, such as forming Schiff bases or participating in catalytic adsorption processes .

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid

- Structure: Combines benzothiazole and propanoic acid groups (CAS 885527-36-6).

- Key Differences :

Functional and Adsorption Properties

Catalytic Adsorption

- This compound: Adsorbs on NiMoS catalysts in a di-sigma mode via C-Ni and O-Mo bonds, a behavior unique among methylpropanoate derivatives .

- Methylpropanoate Derivatives: Interact weakly through O-Mo bonds, lacking the dual bonding observed in the target compound.

Atmospheric Stability

- Propanal vs. Acetone : Propanal exhibits slower degradation and less variability in atmospheric measurements, suggesting that the pyrazole-aldehyde hybrid may have intermediate persistence .

Biological Activity

3-(5-chloro-1H-pyrazol-1-yl)propanal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C₅H₈ClN₂O, with a molecular weight of 150.58 g/mol. The presence of the pyrazole ring contributes to its biological activity, as pyrazoles are known for their diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It is hypothesized that this compound could bind to cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

- DNA Interaction : Some studies suggest that pyrazole derivatives can interact with DNA or RNA, potentially affecting gene expression and cellular replication processes.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural characteristics of this compound may contribute to similar effects.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models. For example, certain pyrazole compounds have shown comparable efficacy to indomethacin in reducing carrageenan-induced edema .

Anticancer Potential

The potential anticancer effects of pyrazole derivatives are under investigation, particularly their role as androgen receptor modulators. Some studies suggest that pyrazole compounds can inhibit the proliferation of prostate cancer cell lines by acting as antagonists at androgen receptors . This mechanism may be relevant for this compound as well.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

Safety and Toxicology

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Toxicological assessments are necessary to evaluate any adverse effects associated with its use. Preliminary studies on related compounds indicate a need for careful dosage management to mitigate toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.